molecular formula C3H8OS B031312 2-(Methylthio)ethanol CAS No. 5271-38-5

2-(Methylthio)ethanol

Cat. No. B031312
CAS RN: 5271-38-5
M. Wt: 92.16 g/mol
InChI Key: WBBPRCNXBQTYLF-UHFFFAOYSA-N
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Patent
US07176196B2

Procedure details

A solution of 2-methylthioethanol (10.0 g, 0.108 mol) in dry tetrahydrofuran (25 ml) was added dropwise, over 30 min, to a suspension of sodium hydride (9.54 g of a 60% dispersion in mineral oil, 0.238 mol, washed twice with hexane) in dry tetrahydrofuran (250 ml) at 22° C. After 30 min, a solution of chloroacetic acid (10.25 g, 0.108 mol) in dry tetrahydrofuran (20 ml) was added dropwise, over 30 min at 22° C., and the resulting mixture was then heated under reflux for 5 h. The cooled mixture was treated with 250 ml of 1 N hydrochloric acid and sodium chloride added to the aqueous phase until saturation. The organic phase was separated and the aqueous phase washed with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Distillation of the resulting residue in vacuo gave 11.27 g (69% yield) of the title acid as a clear oil; bp 85–95° C./0.3 torr (bulb to bulb distillation, air bath temperature). 1HNMR 400 MHz (CDCl3) δ ppm: 2.18 (3H, s, SCH3), 2.76 (2H, t, J=6.6 Hz, CH2), 3.77 (2H, t, J=6.6 Hz, CH2), 4.20 (2H, s, OCH2).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][CH2:4][OH:5].[H-].[Na+].Cl[CH2:9][C:10]([OH:12])=[O:11].Cl.[Cl-].[Na+]>O1CCCC1>[CH3:1][S:2][CH2:3][CH2:4][O:5][CH2:9][C:10]([OH:12])=[O:11] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CSCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.25 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with hexane) in dry tetrahydrofuran (250 ml) at 22° C
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
ADDITION
Type
ADDITION
Details
added to the aqueous phase until saturation
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
the aqueous phase washed with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the resulting residue in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CSCCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.27 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.